molecular formula C18H28ClN3O5 B13838796 1-Keto Bambuterol Hydrochloride

1-Keto Bambuterol Hydrochloride

Cat. No.: B13838796
M. Wt: 401.9 g/mol
InChI Key: VYDQYTSZKMRUCV-UHFFFAOYSA-N
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Description

1-Keto Bambuterol Hydrochloride is a derivative of Bambuterol, a long-acting beta2-adrenoceptor agonist commonly used in the treatment of asthma and other respiratory conditions. This compound is known for its ability to relax bronchial smooth muscles, thereby alleviating symptoms of bronchospasm and improving airflow in patients with obstructive airway diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Keto Bambuterol Hydrochloride involves multiple steps, starting from the precursor Bambuterol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and optimized reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions: 1-Keto Bambuterol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Keto Bambuterol Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

1-Keto Bambuterol Hydrochloride exerts its effects primarily through the stimulation of beta2-adrenergic receptors. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscles and inhibition of the release of mediators of immediate hypersensitivity from mast cells .

Comparison with Similar Compounds

Uniqueness: 1-Keto Bambuterol Hydrochloride stands out due to its unique structural modification, which enhances its stability and solubility compared to Bambuterol. This modification also contributes to its prolonged duration of action, making it a valuable compound in the treatment of chronic respiratory conditions .

Properties

Molecular Formula

C18H28ClN3O5

Molecular Weight

401.9 g/mol

IUPAC Name

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C18H27N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,19H,11H2,1-7H3;1H

InChI Key

VYDQYTSZKMRUCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C.Cl

Origin of Product

United States

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